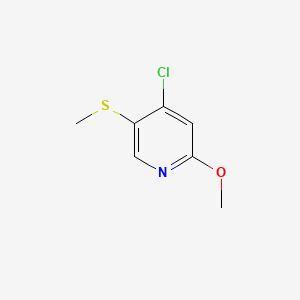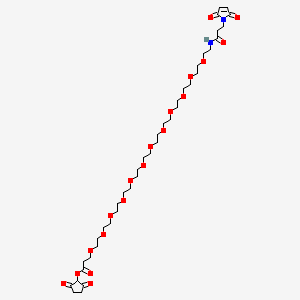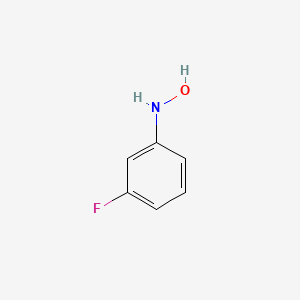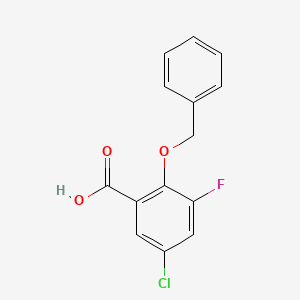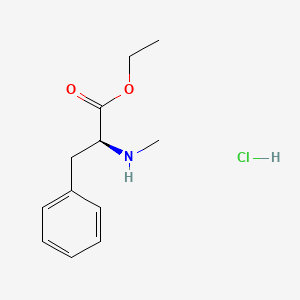
n-Methyl-l-phenylalanine ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-l-phenylalanine ethyl ester hydrochloride is an organic compound derived from phenylalanine, an essential amino acid. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n-Methyl-l-phenylalanine ethyl ester hydrochloride typically involves the esterification of l-phenylalanine with ethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: n-Methyl-l-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in an organic solvent.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are various substituted phenylalanine derivatives.
Scientific Research Applications
n-Methyl-l-phenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Methyl-l-phenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
Comparison with Similar Compounds
- l-Phenylalanine methyl ester hydrochloride
- l-Phenylalanine ethyl ester hydrochloride
- Methyl l-phenylalaninate hydrochloride
Comparison: n-Methyl-l-phenylalanine ethyl ester hydrochloride is unique due to its specific ester group and methyl substitution, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with enzymes and receptors, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
ethyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10;/h4-8,11,13H,3,9H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
QWUFIEOKYIHLTM-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


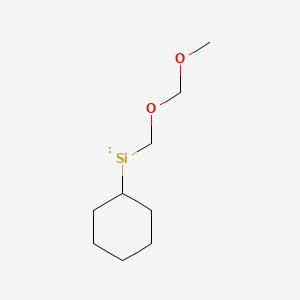
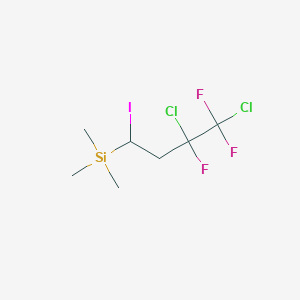
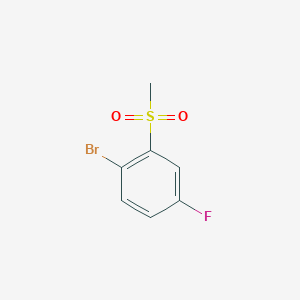
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
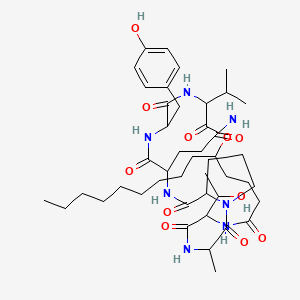
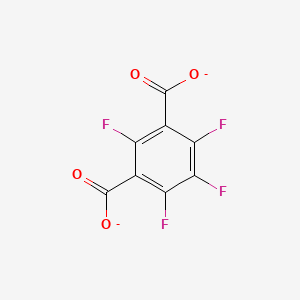
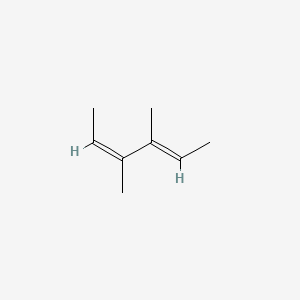
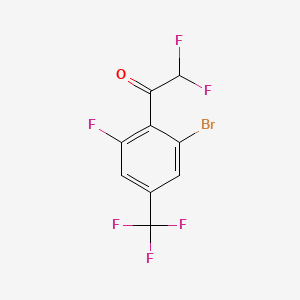
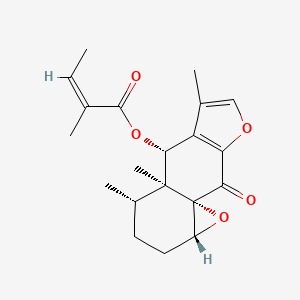
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
